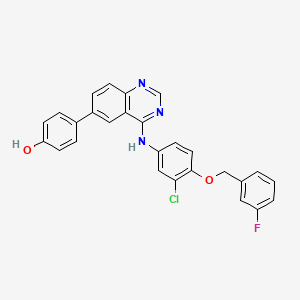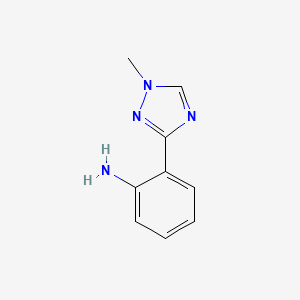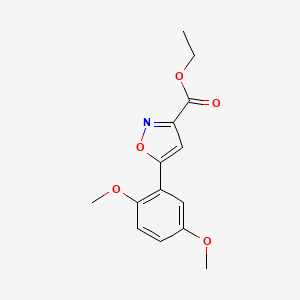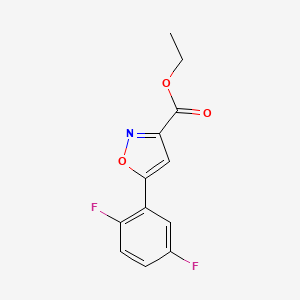
Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate is a chemical compound characterized by its unique structure, which includes an isoxazole ring substituted with a difluorophenyl group and an ethyl carboxylate group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate typically involves the reaction of 2,5-difluorophenyl isocyanate with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating diseases, such as cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
Ethyl 5-(2,5-Difluorophenyl)isoxazole-3-carboxylate can be compared to other similar compounds, such as Ethyl 2,5-difluorophenyl acetate and Ethyl 2,5-difluorobenzeneacetate. These compounds share structural similarities but differ in their functional groups and potential applications. The unique properties of this compound make it distinct in terms of reactivity and utility.
Comparación Con Compuestos Similares
Ethyl 2,5-difluorophenyl acetate
Ethyl 2,5-difluorobenzeneacetate
Propiedades
Fórmula molecular |
C12H9F2NO3 |
|---|---|
Peso molecular |
253.20 g/mol |
Nombre IUPAC |
ethyl 5-(2,5-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3 |
Clave InChI |
PDHGFIHZNDJKGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B15337710.png)
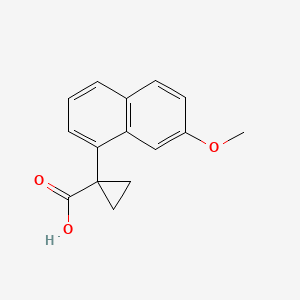
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)

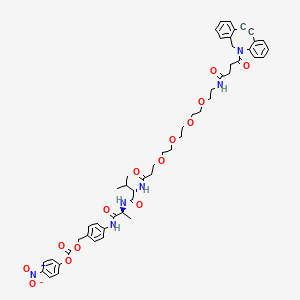
![3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B15337735.png)
